N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including reactions with acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazole compounds are generally stable and have a high melting point. They are also known to be soluble in common organic solvents .Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of related pyrazole compounds, demonstrating the versatility of pyrazole derivatives in organic synthesis, is detailed by Zonouzi, Kazemi, and Nezamabadi (2006) in their study on the one-pot synthesis of 2-amino-4H-pyrans, an important group with diverse applications including in anti-cancer and antihypertensive agents (Zonouzi, Kazemi, & Nezamabadi, 2006).
Biological Activity and Potential Applications :
- Pollock and Cole (2014) discussed the use of tert-butyl as a protective group in pyrazole synthesis. This highlights the importance of specific chemical groups in the development of new compounds with potential biological activities (Pollock & Cole, 2014).
- Huard et al. (2012) reported on the synthesis of acetyl-CoA carboxylase inhibitors, which included pyrazole compounds with tert-butyl groups. These inhibitors have potential applications in treating metabolic disorders (Huard et al., 2012).
Coordination Chemistry and Antioxidant Activity :
- Chkirate et al. (2019) synthesized novel coordination complexes using pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, demonstrating the potential of pyrazole derivatives in developing new antioxidant agents (Chkirate et al., 2019).
Pharmacological Aspects :
- The study by Fedorova, Us, and Ostrovskaya (2007) on the antioxidant effects of Noopept, a nootropic dipeptide, included a comparison with N-tert-butyl-α-phenylnitron. This research indicates the relevance of tert-butyl groups in pharmacologically active compounds (Fedorova, Us, & Ostrovskaya, 2007).
Insecticidal Activity :
- Wang et al. (2011) explored the insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines, indicating the potential of tert-butyl-containing compounds in the development of environmentally benign pest regulators (Wang et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 5-amino-pyrazoles , which are known to interact with a wide range of biological targets.
Mode of Action
As a member of the 5-amino-pyrazoles class, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways
Biochemical Pathways
Given the broad range of potential targets associated with 5-amino-pyrazoles , it is likely that this compound could influence multiple biochemical pathways
Result of Action
As a member of the 5-amino-pyrazoles class, it may exert a variety of effects depending on the specific targets and pathways it influences
Future Directions
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2,3)26-21(18-14-30(28,29)15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAWZIZXAJIAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.